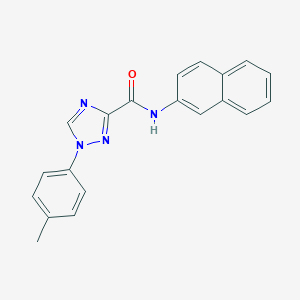![molecular formula C17H12F3N3O B278944 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PTPB" and has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes.
作用机制
PTPB works by inhibiting the activity of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which are enzymes that play a key role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, PTPB can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that PTPB can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, PTPB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, PTPB can starve cancer cells of the nutrients they need to grow and survive.
实验室实验的优点和局限性
One advantage of using PTPB in lab experiments is that it is a highly specific inhibitor of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which allows researchers to target specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has shown promise in enhancing the efficacy of existing chemotherapy drugs, which could lead to more effective cancer treatments. However, one limitation of using PTPB in lab experiments is that it may have off-target effects on other cellular processes, which could lead to unintended consequences.
未来方向
There are several potential future directions for research on PTPB. One area of interest is the development of more potent and selective PTP inhibitors that could be used in cancer treatment. Additionally, researchers are exploring the use of PTPB in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in other diseases, such as diabetes and autoimmune disorders, which could lead to new therapeutic applications for PTP inhibitors like PTPB.
合成方法
The synthesis of PTPB involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide as the final product.
科学研究应用
PTPB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that PTPB can inhibit the growth and proliferation of cancer cells by targeting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
属性
产品名称 |
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
分子式 |
C17H12F3N3O |
分子量 |
331.29 g/mol |
IUPAC 名称 |
4-pyrazol-1-yl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-6-14(7-5-13)22-16(24)12-2-8-15(9-3-12)23-11-1-10-21-23/h1-11H,(H,22,24) |
InChI 键 |
KNAMFHMBWFMAJA-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
